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Compound of Interest

2-(5-Methyl-tetrazol-1-yl)-3-
Compound Name: ) _
phenyl-acrylic acid
CAS No.: 1738-50-7
Cat. No.: B1179361
\ J

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is a multifaceted organic compound that
stands at the intersection of several key chemical classes. Its structure is a composite of a
phenyl group, an acrylic acid moiety, and a 5-methyl-tetrazole ring. This unique combination of
functional groups imparts a range of chemical and physical properties that are of significant
interest in medicinal chemistry and drug development.[1]

The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, is a particularly
noteworthy feature.[2][3] Tetrazole derivatives are known for their metabolic stability, low
basicity, and high acidity, making them valuable components in the design of novel therapeutic
agents.[2] The presence of both a carboxylic acid and a tetrazole ring suggests a compound
with distinct acidic properties and the potential for diverse molecular interactions, including
hydrogen bonding and salt formation.[4] This guide provides a comprehensive overview of the
core physical properties of this compound, grounded in established analytical principles and
experimental methodologies.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is foundational to its development
as a pharmaceutical agent, influencing everything from formulation and delivery to
bioavailability and stability. While experimental data for this specific molecule is not extensively
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published, we can infer key characteristics based on its constituent parts and provide a
framework for their empirical determination.

The molecular formula for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is C11H10N4O2.[1]

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fonthname="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1!", color="#EA4335", fontcolor="#202124"]; N2
[label="N", pos="-0.87,0.5!", color="#EA4335", fontcolor="#202124"]; N3 [label="N",
pos="-0.87,-0.5!", color="#EA4335", fontcolor="#202124"]; N4 [label="N", pos="0,-1!",
color="#EA4335", fontcolor="#202124"]; C_tet [label="C", pos="0.6,-0.7!",
fontcolor="#202124"]; C_Me [label="CHs", pos="1.6,-1.2!", fontcolor="#202124"]; C_alpha
[label="C", pos="-1.8,1.2!", fontcolor="#202124"]; C_beta [label="C", pos="-2.6,2!",
fontcolor="#202124"]; H_beta [label="H", pos="-2.4,2.8!", fontcolor="#202124"]; C_carboxyl
[label="C", pos="-1.5,0!", fontcolor="#202124"]; O1 [label="0", pos="-2.3,-0.6!",
color="#EA4335", fontcolor="#202124"]; O2_H [label="OH", pos="-0.5,-0.2!", color="#EA4335",
fontcolor="#202124"]; C_phenyl1 [label="C", pos="-3.8,1.5!", fontcolor="#202124"]; C_phenyl2
[label="C", pos="-4.8,2.2!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-5.9,1.7!",
fontcolor="#202124"]; C_phenyl4 [label="C", pos="-6.1,0.5!", fontcolor="#202124"]; C_phenyl5
[label="C", pos="-5.1,-0.2!", fontcolor="#202124"]; C_phenyl6 [label="C", pos="-4.0,0.3!",
fontcolor="#202124"];

I/l Edges for bonds edge [color="#5F6368"]; N1 -- N2; N2 -- N3; N3 -- N4; N4 -- C_tet; C tet --
N1; C _tet-- C_Me; N2 -- C_alpha; C_alpha -- C_beta [len=1.2]; C_alpha -- C_carboxyl; C_beta
-- H_beta; C_beta -- C_phenyll; C_carboxyl -- O1 [style=filled, penwidth=2]; C_carboxyl --

02 H;

/l Phenyl ring C_phenyll -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4;
C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1,;

// Double bonds edge [style=filled, penwidth=2]; N1 -- C_tet; N3 -- N4; C_alpha -- C_beta;
C_phenyll -- C_phenyl2; C_phenyl3 -- C_phenyl4; C_phenyl5 -- C_phenyl6; }

Figure 1: Chemical Structure of the Topic Compound.

Table 1: Summary of Core Physical Properties
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Property

Value | Predicted
Characteristic

Rationale & Context

IUPAC Name

2-(5-Methyl-1H-tetrazol-1-yl)-3-

phenylprop-2-enoic acid

Systematic name based on

chemical structure.

Molecular Formula

C11H10N4O2

Derived from the chemical

structure.[1]

Molecular Weight

~218.22 g/mol

Calculated from the molecular

formula.[1]

Appearance

Predicted: White to off-white

crystalline solid

Parent tetrazole is a white to
pale yellow crystalline powder.
[5] Related phenylacrylic acids

are also crystalline solids.[6][7]

Melting Point

Not experimentally determined.

Expected to be a distinct
melting point characteristic of a
crystalline solid. For context,
parent tetrazole melts at 155-
157 °C, and 2-phenylacrylic
acid melts at 104-106 °C.[5][6]

Solubility

Predicted: Sparingly soluble in
water; soluble in organic
solvents like DMSO, DMF, and

alcohols.

The acrylic acid moiety may
confer some aqueous
solubility, but the phenyl and
tetrazole rings increase
lipophilicity. Parent tetrazole is
soluble in water, DMSO, and
DMF.[5] Acrylic acid is miscible
with water, alcohols, and
ethers.[8] Solubility is expected
to be pH-dependent due to the

acidic groups.

Acidity (pKa)

Not experimentally determined.

Expected to have at least two
pKa values. The carboxylic
acid pKa is likely similar to
other acrylic acids (around
4.25 for acrylic acid itself).[8]
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The tetrazole ring is also
acidic, with a pKa comparable
to carboxylic acids (pKa of

parent tetrazole is ~4.89).[5]

Section 2: Spectroscopic & Spectrometric
Characterization Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of
a synthesized compound. The following is a predictive guide to the key spectral features of 2-
(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption is expected in the
range of 2500-3300 cm~1.[9][10][11] This broadness is due to hydrogen-bonded dimers.

e C=0 Stretch (Carboxylic Acid): An intense, sharp absorption band should appear between
1690-1760 cm~1.[9][11] The exact position depends on conjugation and hydrogen bonding.

o C=C Stretch (Alkene & Aromatic): Absorptions for the acrylic C=C and the phenyl ring C=C
bonds are expected in the 1600-1680 cm~* and 1450-1600 cm~1 regions, respectively.

» N=N/C=N Stretch (Tetrazole Ring): The tetrazole ring will exhibit characteristic stretching
vibrations, typically in the 1400-1600 cm~1 region.

e C-H Stretch (Aromatic/Vinyl): Sharp peaks are expected just above 3000 cm~1 for the sp? C-
H bonds of the phenyl ring and the acrylic acid vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise arrangement of atoms.

e 1H NMR:
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[e]

Carboxyl Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is
exchangeable with D20.

o Aromatic Protons (Phenyl -CsHs): A multiplet in the range of 7.0-8.0 ppm, integrating to 5
protons.

o Vinyl Proton (=CH-): A singlet in the vinylic region, likely around 6.0-7.0 ppm.

o Methyl Protons (-CHs): A sharp singlet integrating to 3 protons, expected in the upfield
region around 2.0-2.5 ppm.

e 13C NMR:
o Carbonyl Carbon (-COOH): A peak in the highly deshielded region, typically 165-185 ppm.
o Aromatic & Vinylic Carbons: Multiple peaks in the 120-150 ppm range.
o Tetrazole Ring Carbon: A distinct peak, also in the downfield region.

o Methyl Carbon (-CHs): A signal in the upfield aliphatic region, around 10-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns.

e Molecular lon Peak (M*e): The exact mass should be readily detectable, corresponding to
the molecular weight of ~218.22 g/mol . High-resolution mass spectrometry (HRMS) can
confirm the elemental composition C11H10N4Ox2.

e Fragmentation: Common fragmentation pathways for nitrogen-containing heterocyclic
compounds may involve the loss of small, stable molecules like HCN or N2.[12] The
carboxylic acid group can lead to a characteristic loss of COz (44 Da) or H20 (18 Da).

Section 3: Experimental Methodologies for Property
Determination
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To ensure data integrity and reproducibility, standardized protocols must be employed. The
following sections detail the methodologies for determining the key physical properties
discussed.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for determining the melting range of a crystalline
solid, a key indicator of purity.

graph "Melting_Point_Workflow" { rankdir=LR; node [shape=Dbox, style="rounded,filled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8FOFE"; Prepl
[label="Dry the sample thoroughly\n(e.g., in a vacuum oven)"]; Prep2 [label="Finely crush the
sample\ninto a powder"]; Prep3 [label="Pack powder into a capillary\ntube (2-3 mm height)"];
Prepl -> Prep2 -> Prep3; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#E6F4EA"; Analysisl
[label="Place capillary in\nmelting point apparatus"]; Analysis2 [label="Heat rapidly to
~15°C\nbelow expected MP"]; Analysis3 [label="Reduce heating rate\nto 1-2°C per minute"];
Analysis4 [label="Record T_onset: First liquid\ndroplet appears"]; Analysis5 [label="Record

T _clear: All solid\nhas melted"]; Analysis1 -> Analysis2 -> Analysis3 -> Analysis4 -> Analysis5; }

subgraph "cluster_Validation" { label = "Validation & Reporting"; style=filled; color="#FEF7EQ";
Validationl [label="Perform in triplicate"]; Validation2 [label="Report as a range:\nT_onset -
T_clear"]; Validation3 [label="A narrow range (<2°C)\nindicates high purity"]; Validation1 ->
Validation2 -> Validation3; }

Prep3 -> Analysis1; Analysis5 -> Validationl; }
Figure 2: Workflow for Melting Point Determination.
Methodology:

o Sample Preparation: Ensure the compound is completely dry and free of solvent. Finely
pulverize a small amount of the crystalline solid.
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o Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small
amount (2-3 mm high) into the sealed end.

o Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

e Heating Protocol:

o Set a rapid heating ramp to approach the anticipated melting point quickly (e.g., 10-
15°C/min).

o Approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C
per minute to ensure thermal equilibrium.

e Observation and Recording:
o Record the temperature at which the first drop of liquid is observed (T_onset).
o Record the temperature at which the last crystal melts into a clear liquid (T_clear).

e Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure
compound, this range should be narrow (typically < 2°C). The procedure should be repeated
at least twice to ensure reproducibility.

Protocol: Equilibrium Solubility Determination (Shake-
Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound,
which is critical for predicting its in vivo dissolution behavior.[13][14] The protocol is adapted
from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[15]

graph "Solubility_Workflow" { rankdir=TB; node [shape=Dbox, style="rounded,filled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Define Media\n(e.g., pH 1.2, 4.5, 6.8 buffers)", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Add excess solid compound\nto a
known volume of media"]; Incubate [label="Incubate at 37 £ 1°C with\nconstant agitation
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(shaker)"]; Sample [label="Withdraw aliquots at set\ntime points (e.g., 2, 4, 24, 48h)"]; Separate
[label="Separate solid from liquid\n(Centrifugation or Filtration)"]; Dilute [label="Immediately
dilute supernatant\nto prevent precipitation"]; Analyze [label="Quantify concentration\n(e.g.,
HPLC-UV, LC-MS)"]; Equilibrium [label="Check for Equilibrium:\nConcentration is stable
over\nthe last two time points", shape=diamond, fillcolor="#FBBC05"]; End [label="Report
Equilibrium Solubility\n(e.g., in mg/mL)", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

Start -> Prep -> Incubate -> Sample -> Separate -> Dilute -> Analyze -> Equilibrium;
Equilibrium -> End [label="Yes"]; Equilibrium -> Sample [label="No, continue sampling"]; }

Figure 3: Workflow for Shake-Flask Solubility Assay.
Methodology:

o Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH
1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

o Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a
precise volume of the prepared buffer. The presence of undissolved solid throughout the
experiment is crucial.

» Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled
chamber set to 37 = 1°C. Agitate continuously to facilitate dissolution.

o Sampling: At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot of
the suspension.

e Phase Separation: Immediately separate the undissolved solid from the solution. This is
typically achieved by centrifugation at high speed or by passing the aliquot through a low-
binding syringe filter (e.g., 0.22 um PVDF).[15]

e Analysis:

o Accurately dilute the resulting clear supernatant with a suitable mobile phase to prevent
precipitation upon cooling.
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o Quantify the concentration of the dissolved compound using a validated analytical method,
such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

o Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration
plateaus between consecutive time points (e.g., the concentration at 48 hours is within 5-
10% of the concentration at 24 hours).[15] The final, stable concentration is reported as the
equilibrium solubility at that specific pH and temperature.

Section 4: Safety & Handling Considerations

Professional laboratory practice requires an awareness of potential hazards.

e Irritant: The acrylic acid moiety suggests the compound may be an irritant to the skin, eyes,
and respiratory tract.[1]

» Tetrazole Hazard: Some tetrazole derivatives are known to have explosive properties,
particularly upon heating or shock.[1] While this is not a universal property, caution should be
exercised, and the compound should be handled with appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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